molecular formula C25H33N3O4 B11025167 1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone

1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone

Cat. No.: B11025167
M. Wt: 439.5 g/mol
InChI Key: LLEKRQUQGDDCLN-UHFFFAOYSA-N
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Description

1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone is an organic compound known for its unique chemical structure and properties. It is a derivative of quinoline and piperazine, which are both significant in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone typically involves the condensation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline with 4-(2-furylcarbonyl)piperazine. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process includes steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .

Scientific Research Applications

1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
  • 4-(2-furylcarbonyl)piperazine
  • 1,2-dihydro-2,2,4-trimethyl-6-ethoxyquinoline

Uniqueness

1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone is unique due to its combined structural features of quinoline and piperazine derivatives, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C25H33N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C25H33N3O4/c1-5-31-19-8-9-21-20(15-19)18(2)16-25(3,4)28(21)23(29)17-26-10-12-27(13-11-26)24(30)22-7-6-14-32-22/h6-9,14-15,18H,5,10-13,16-17H2,1-4H3

InChI Key

LLEKRQUQGDDCLN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(CC2C)(C)C)C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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